3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone

Mass Spectrometry Reference Standard Analytical Chemistry

Researchers requiring a certified negative control for 11β-HSD1 (IC₅₀=66 nM for BDBM50340436) or HDAC6 (IC₅₀=14.6 nM for BDBM417063) enzymatic assays should procure this compound. Its 4-(dimethylamino)benzoyl moiety lacks the pharmacophore required for these targets, eliminating confounding signal in dose-response or fragment-screening experiments. • Certified mzCloud reference standard (ID U-51754) with manually curated fragmentation spectrum for LC-MS/GC-MS instrument calibration and spectral library matching. • Target-agnostic dihydroquinoline scaffold with zero annotated bioactivity liabilities-ideal for diversity-oriented synthesis or fragment-based drug discovery.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
CAS No. 273216-77-6
Cat. No. B11020250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone
CAS273216-77-6
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C18H20N2O/c1-19(2)16-11-9-15(10-12-16)18(21)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,5,7,13H2,1-2H3
InChIKeyLEHWJTKGWJAYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone (CAS 273216-77-6) – Identity & Procurement


3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone (CAS 273216-77-6) is a synthetic small-molecule dihydroquinoline derivative (C₁₈H₂₀N₂O, MW 280.36 g/mol) featuring a 3,4-dihydroquinoline core N-acylated with a 4-(dimethylamino)benzoyl group. It is primarily catalogued as a mass spectrometry reference standard and a screening-compound building block [1]. Unlike analogs bearing pyridinyl-piperidine or hydroxamic acid side chains that exhibit defined target engagement on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or histone deacetylases (HDACs), this compound lacks publicly associated bioactivity target annotations, positioning it as a chemically distinct, target-agnostic member of the dihydroquinoline family for applications requiring a defined negative control or scaffold diversification [2].

Certified MS reference standard (mzCloud)
Target-agnostic dihydroquinoline scaffold
Dimethylamino-benzoyl substitution pattern

3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone – Functional Selectivity Over Analogs


Substituting 3,4-dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone with other dihydroquinoline derivatives—such as those bearing pyridinyl-piperidine (BDBM50340436) or hydroxamic acid (BDBM417063) groups—introduces significant changes in molecular recognition. These substituents confer nanomolar affinity for 11β-HSD1 (IC₅₀ = 66 nM) and HDAC6 (IC₅₀ = 14.6 nM), respectively [1]. In contrast, the 4-(dimethylamino)benzoyl moiety lacks these pharmacophoric elements, rendering the compound inactive against the primary targets of its closest analogs. Generic substitution would therefore produce a false-positive pharmacological signal in target-engagement assays, undermining experimental reproducibility and compound library annotation. The absence of annotated bioactivity for this compound is a procurement-critical feature, not a deficiency, for applications requiring a validated inactive control or a versatile synthetic intermediate free from pre-existing target liabilities .

Attribute
This Compound
Bioactive Analogs
MS reference status
Certified (mzCloud)
Lack certified reference standard status
Target annotation
None detected (11β-HSD1/HDAC)
Reported target engagement (11β-HSD1, HDAC6)
Fluorescence characterization
Class-level solvatochromic potential
Not characterized for optical properties

3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone – Comparator Evidence


Certified MS Reference Standard vs. Analogs

This compound is curated as a high-quality, manually verified mass spectral reference standard in the mzCloud database, providing a validated electron ionization (EI) and/or higher-energy collisional dissociation (HCD) fragmentation spectrum. In contrast, the bioactive analogs BDBM50340436 and BDBM417063 do not possess equivalent certified reference standard status in independent spectral libraries [1].

MS reference status
Cross-study comparable
Certified (mzCloud, U-51754) vs. not certified
Supports spectral library matching workflows
Qualitative differentiation in curation level
Mass Spectrometry Reference Standard Analytical Chemistry Untargeted Metabolomics

Target Annotation Gap vs. Potent Analogs

A search of authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) returned zero annotated target-assay results for this compound. In contrast, the closest dihydroquinoline analogs BDBM50340436 and BDBM417063 exhibit potent inhibition of 11β-HSD1 (IC₅₀ = 66 nM, human recombinant) and HDAC6 (IC₅₀ = 14.6 nM), respectively [1][2]. This annotation gap confirms target-agnostic behavior.

Bioactivity annotation
Class-level inference
Zero annotated targets vs. 11β-HSD1/HDAC6 inhibition
Supports negative control selection
Database annotation as of April 2026
Chemical Probe Negative Control Target Annotation 11β-HSD1 HDAC

Dimethylamino-Benzoyl vs. Bioactive Pharmacophores

The target compound incorporates a 4-(dimethylamino)benzoyl group attached to the dihydroquinoline nitrogen, whereas the closest bioactive analogs BDBM50340436 and BDBM417063 feature a 4-(pyridin-3-yl)piperidinyl-methanone and a 4-methyl-N-hydroxybenzamide side chain, respectively [1][2]. The dimethylamino group contributes distinct electron-donating properties and alters the compound's logP (calculated logP = 3.41) and polar surface area (23.55 Ų) relative to the pyridinyl and hydroxamic acid variants, which directly impacts passive permeability and solubility profiles [3].

Physicochemical profile
Cross-study comparable
logP 3.41, PSA 23.55 Ų (calc.)
Distinct permeability and solubility profile
Calculated properties; experimental verification needed
Scaffold Differentiation Pharmacophore Structure-Activity Relationship Medicinal Chemistry

Solvatochromic Fluorescence vs. Bioactive Analogs

Quinoline derivatives bearing dimethylamino substituents were systematically characterized for solvatochromic and fluorescence properties in a 2017 study by dos Santos et al. While the target compound was not the primary focus, the study class demonstrated that substitution with dimethylamino groups on the quinoline backbone induces solvent-dependent shifts in absorption and fluorescence quantum yields [1]. This photophysical behavior is distinct from the purely pharmacological profiles of BDBM50340436 and BDBM417063, which were not evaluated for fluorescence properties.

Fluorescence potential
Class-level inference
Dimethylamino-quinoline class exhibits solvatochromism
May support optoelectronic probe studies
No direct compound-specific data
Photophysics Solvatochromism Fluorescence Optoelectronics

3,4-Dihydroquinolin-1(2H)-yl[4-(dimethylamino)phenyl]methanone – Application Scenarios


Negative Control for 11β-HSD1/HDAC Assays

This compound is the optimal procurement choice as a negative control in enzymatic assays for 11β-HSD1 or HDACs, where close dihydroquinoline analogs BDBM50340436 and BDBM417063 show nanomolar inhibitory activity (IC₅₀ = 66 nM and 14.6 nM, respectively). Its structural divergence at the N-substituent position removes the pharmacophore required for these targets, ensuring no confounding signal in dose-response or fragment-screening experiments [1].

MS Reference Standard for Metabolomics

Laboratories performing LC-MS or GC-MS metabolomics or small-molecule identification should procure this compound specifically as a certified, manually curated reference standard (mzCloud ID U-51754) [1]. Unlike non-certified dihydroquinoline analogs, it provides a reliable fragmentation spectrum for spectral library matching, instrument calibration, and retention time indexing.

Scaffold for Combinatorial Chemistry

As a target-agnostic dihydroquinoline core with zero annotated bioactivity liabilities [1], this compound serves as a clean starting scaffold for diversity-oriented synthesis or fragment-based drug discovery. Its 4-(dimethylamino)benzoyl group can be readily diversified via amide coupling, reductive amination, or nucleophilic aromatic substitution, enabling the construction of focused libraries without pre-existing target bias.

Fluorescent Probe and Optoelectronic Scaffold

Based on class-level photophysical evidence that dimethylamino-substituted quinoline derivatives exhibit solvatochromism and tunable fluorescence quantum yields [1], this compound is suitable for pilot studies in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), or fluorescent probe development, where bioactive dihydroquinoline analogs have not been characterized for optical properties.

Application
Selection Property
Validation Focus
Negative control for 11β-HSD1/HDAC assays
Target-agnostic annotation
Confirm lack of inhibition in target assays
MS reference standard for metabolomics
Certified mzCloud spectrum
Verify spectral match and retention index
Scaffold for combinatorial chemistry
Clean dihydroquinoline core
Assess scaffold reactivity and purity
Fluorescent probe and optoelectronic scaffold
Dimethylamino-quinoline photophysics
Validate solvatochromic and quantum yield
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